Boc-4-hydroxy-D-phenylglycine

Beschreibung

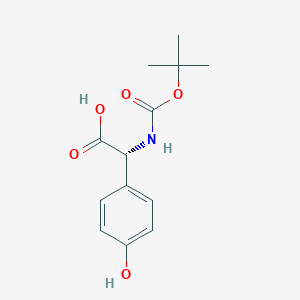

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473817 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-85-1 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Boc-4-hydroxy-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of N-α-Boc-4-hydroxy-D-phenylglycine, a pivotal chiral building block in contemporary pharmaceutical synthesis. As a non-proteinogenic amino acid, its unique structural features are instrumental in the development of novel therapeutics, particularly in the realm of semi-synthetic β-lactam antibiotics.[1] This document delves into the molecular structure, solubility, thermal stability, and spectroscopic signature of this compound. Furthermore, it offers detailed experimental protocols and field-proven insights into its application, empowering researchers to leverage its full potential in drug discovery and development.

Introduction: The Strategic Importance of Boc-4-hydroxy-D-phenylglycine in Medicinal Chemistry

N-α-(tert-butoxycarbonyl)-4-hydroxy-D-phenylglycine (this compound) is a protected, non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its rigid structure, conferred by the phenylglycine core, and the presence of a modifiable phenolic hydroxyl group make it an invaluable synthon for creating complex molecular architectures with tailored biological activity.

The tert-butoxycarbonyl (Boc) protecting group on the α-amino function enhances the compound's stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and other solution-phase methodologies.[2] The D-configuration of the chiral center is of particular importance in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety. This guide will elucidate the key physicochemical characteristics that underpin the utility of this versatile building block.

Molecular Structure and Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in synthetic chemistry and drug development. These properties dictate its behavior in various reaction conditions, its purification profile, and its ultimate incorporation into larger molecular frameworks.

Molecular Identity

The structural integrity of this compound is the foundation of its utility.

Figure 1: 2D structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₅ | [1][3][4][5] |

| Molecular Weight | 267.28 g/mol | [3][4][5] |

| Appearance | Off-white solid | |

| Melting Point | 160-199 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and Ethanol. | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| CAS Number | 27460-85-1 | [1][3][][5] |

Acidity (pKa)

Spectroscopic and Chromatographic Profile

A detailed understanding of the spectroscopic and chromatographic characteristics of this compound is essential for its identification, purity assessment, and in-process control during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (DMSO-d₆, 400 MHz): A representative spectrum would exhibit the following key signals: a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The aromatic protons will appear as two doublets in the range of 6.7-7.2 ppm. The α-proton will resonate as a doublet around 5.0 ppm, coupled to the adjacent NH proton. The NH proton of the carbamate will appear as a doublet around 7.3 ppm. The phenolic hydroxyl proton and the carboxylic acid proton will be observed as broad singlets, with their chemical shifts being concentration and temperature-dependent.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the Boc group, and C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected [M+H]⁺ ion would be at m/z 268.1. Common fragments would correspond to the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and enantiomeric excess of this compound. Chiral HPLC is particularly crucial for confirming the stereochemical integrity of this building block.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a robust method for the separation of the D- and L-enantiomers of 4-hydroxyphenylglycine, which can be adapted for the Boc-protected derivative.

Figure 2: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A teicoplanin-based chiral stationary phase (CSP) is recommended for effective separation.[7]

-

Mobile Phase: A typical mobile phase would consist of a mixture of methanol, water, and a small amount of an acidic modifier like formic acid (e.g., 80:20:0.1 v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at 220 nm or 273 nm.[7]

-

Column Temperature: 25 °C.[7]

Procedure:

-

Standard Preparation: Prepare standard solutions of the racemic mixture and the pure D-enantiomer in the mobile phase.

-

Sample Preparation: Dissolve the sample of this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and the sample onto the equilibrated HPLC system.

-

Quantification: Determine the retention times of the D- and L-enantiomers from the standards. Calculate the enantiomeric excess of the sample by integrating the peak areas of the two enantiomers.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to characterize the thermal properties of a material, such as its melting point and decomposition temperature. For this compound, a DSC thermogram would provide a precise measurement of its melting and decomposition behavior, which is reported to occur in the range of 160-199 °C.[1] This information is critical for understanding the material's stability during storage and processing.

Applications in Drug Discovery and Development

The unique structural and stereochemical features of this compound make it a valuable component in the synthesis of a variety of pharmaceuticals.

Synthesis of Semi-Synthetic Antibiotics

One of the most significant applications of this compound is in the synthesis of semi-synthetic β-lactam antibiotics, such as certain cephalosporins.[1] The 4-hydroxyphenylglycine moiety is a key structural element in the side chains of these antibiotics, influencing their antibacterial spectrum and pharmacokinetic properties. The Boc-protected form allows for the controlled and efficient coupling of this side chain to the β-lactam core during synthesis.

Solid-Phase Peptide Synthesis (SPPS)

As a protected amino acid, this compound is well-suited for use in Boc-chemistry-based solid-phase peptide synthesis.[8][9][10][11] SPPS allows for the stepwise assembly of peptide chains on a solid support, and the Boc group serves as a temporary protecting group for the α-amino function, which is removed at each cycle of the synthesis. The incorporation of this non-proteinogenic amino acid into peptides can impart unique conformational constraints and biological activities.

Figure 3: Boc-Solid-Phase Peptide Synthesis Cycle.

Chiral Auxiliary in Asymmetric Synthesis

The D-chiral center of this compound can be utilized to induce stereoselectivity in various chemical transformations, making it a valuable chiral auxiliary.[2] By temporarily incorporating it into a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. This approach is instrumental in the synthesis of enantiomerically pure compounds.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined physicochemical properties, including its molecular structure, solubility, and spectroscopic profile, provide a solid foundation for its application in complex synthetic endeavors. The methodologies and insights presented in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in the pursuit of novel and improved therapeutics. The continued exploration of its synthetic potential will undoubtedly lead to further innovations in the pharmaceutical landscape.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

D-p-hydroxyphenylglycine. (n.d.). PubChem. Retrieved from [Link]

-

4-Hydroxyphenylglycine. (n.d.). PubChem. Retrieved from [Link]

-

Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2021). ResearchGate. Retrieved from [Link]

-

Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1992). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

-

Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

- Hubbard, B. K., & Walsh, C. T. (2001). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 8(1), 47–56.

- Li, W., et al. (2016). Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B. Chemical science, 7(8), 5036–5041.

- Freeman, J. C., et al. (2020). Asymmetric Total Synthesis of the Naturally Occurring Antibiotic Anthracimycin. Organic letters, 22(14), 5550–5554.

-

Asymmetric Total Synthesis of the Naturally Occurring Antibiotic Anthracimycin. (2020). PubMed Central. Retrieved from [Link]

- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.

-

Boc-glycine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chempep.com [chempep.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

A Technical Guide to the Spectroscopic Analysis of Boc-4-hydroxy-D-phenylglycine

This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of Boc-4-hydroxy-D-phenylglycine. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and interpretations herein are grounded in established scientific principles to ensure analytical rigor and data integrity.

Introduction

N-tert-butoxycarbonyl-4-hydroxy-D-phenylglycine (this compound) is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis to temporarily block the amino functionality, allowing for controlled peptide bond formation.[1][2] The purity and structural integrity of this compound are paramount for the successful synthesis of target molecules. This guide details the application of NMR, HPLC, and LC-MS for the unambiguous identification, purity assessment, and structural elucidation of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming the presence of key functional groups and for verifying the overall structure.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the compound and to exchange with the labile protons of the carboxylic acid and hydroxyl groups, which can be observed in the spectrum. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 25 °C

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Expected Spectroscopic Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles of NMR spectroscopy and data from similar compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | br s | 1H | Phenolic -OH |

| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH) |

| ~6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |

| ~5.10 | d, J ≈ 8.0 Hz | 1H | α-CH |

| ~3.40 | br s | 1H | -COOH |

| ~1.35 | s | 9H | -C(CH₃)₃ (Boc) |

J = coupling constant in Hertz (Hz); s = singlet; d = doublet; br s = broad singlet. The coupling between vicinal protons on a benzene ring typically results in a doublet splitting pattern.[6]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | -COOH |

| ~156.5 | Ar-C (C-OH) |

| ~155.0 | -NHCOO- |

| ~130.0 | Ar-CH (ortho to -CH) |

| ~128.0 | Ar-C (ipso to -CH) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~78.5 | -C (CH₃)₃ (Boc) |

| ~58.0 | α-CH |

| ~28.0 | -C(C H₃)₃ (Boc) |

The presence of the Boc protecting group is confirmed by the characteristic signals for the quaternary carbon at ~78.5 ppm and the nine equivalent methyl protons at ~1.35 ppm.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Rationale for Experimental Choices

A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds.[7] The mobile phase, a mixture of water and acetonitrile with trifluoroacetic acid (TFA), provides good peak shape and resolution. TFA acts as an ion-pairing agent, minimizing peak tailing of the acidic analyte. A gradient elution is employed to ensure the efficient elution of the compound of interest while separating it from potential impurities with different polarities. UV detection at 214 nm is chosen as peptide bonds and aromatic systems exhibit strong absorbance at this wavelength.[8]

Experimental Protocol: RP-HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 214 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Expected Data and Interpretation

A successful HPLC analysis will show a single, sharp, and symmetrical peak for pure this compound. The retention time will be dependent on the specific HPLC system and column used, but it is expected to be in the range of 10-15 minutes under the specified conditions. The purity of the sample can be calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram.

Table 3: Expected HPLC Purity Data

| Parameter | Expected Value |

| Retention Time | 10-15 min |

| Purity (by area %) | > 98% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for both identification and purity assessment.[][10]

Rationale for Experimental Choices

The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method that typically produces intact molecular ions. Analysis in both positive and negative ion modes is recommended to maximize the information obtained.

Experimental Protocol: LC-MS

Instrumentation and Conditions:

-

LC System: As described in the HPLC section.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an ESI source.

-

Ionization Mode: ESI Positive and Negative

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Drying Gas Flow: 10 L/min

-

Drying Gas Temperature: 350 °C

Expected Data and Interpretation

The LC-MS data will provide the mass-to-charge ratio (m/z) of the analyte. For this compound (Molecular Formula: C₁₃H₁₇NO₅, Molecular Weight: 267.28 g/mol ), the following ions are expected:[11]

Table 4: Expected LC-MS Data

| Ion Mode | Expected m/z | Ion |

| Positive | 268.1 | [M+H]⁺ |

| Positive | 290.1 | [M+Na]⁺ |

| Positive | 168.1 | [M-Boc+H]⁺ |

| Negative | 266.1 | [M-H]⁻ |

The detection of the correct molecular ions confirms the identity of the compound. The [M-Boc+H]⁺ fragment is a characteristic loss for Boc-protected amino acids and further corroborates the structure.

Visualization of Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound.

Conclusion

The spectroscopic techniques of NMR, HPLC, and LC-MS provide a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers and scientists can confidently verify the structure and assess the purity of this important synthetic building block, ensuring the quality and reliability of their downstream applications in drug discovery and development.

References

-

CRO Splendid Lab Pvt. Ltd. This compound. [Link]

- Folkers, G., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4675.

-

American Chemical Society. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of r-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]

-

ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

- Govindaraju, V., et al. Proton NMR chemical shifts and J-coupling values for 35 metabolites that can be detected by in vivo or in vitro NMR studies of mammalian brain. NMR in Biomedicine, 13(3), 129-153.

-

Introduction to HPLC. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0060332). [Link]

-

ResearchGate. How to analyze synthetic peptide by LC and LCMS? [Link]

-

Pharmaffiliates. This compound. [Link]

-

NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

-

PubMed. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

GL Sciences. HPLC Column Technical Guide. [Link]

-

ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. [Link]

-

PubChem. 4-Hydroxyphenylglycine. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

Shodex HPLC Columns. Lessons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. glsciences.eu [glsciences.eu]

- 8. researchgate.net [researchgate.net]

- 10. nebiolab.com [nebiolab.com]

- 11. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boc-4-hydroxy-D-phenylglycine in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences process development, formulation, and ultimately, the bioavailability of a drug substance. Boc-4-hydroxy-D-phenylglycine, a pivotal chiral building block in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins, presents a unique solubility profile governed by its protected amino acid structure. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. It details a robust experimental protocol for determining thermodynamic solubility, offers insights into the molecular interactions governing solubility, and presents a framework for data interpretation and application in a drug development context.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a fundamental parameter that dictates the feasibility of numerous developmental stages. For a protected amino acid like this compound, understanding its solubility is paramount for:

-

Reaction Homogeneity and Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates, yield, and purity in multi-step synthetic pathways.

-

Purification and Crystallization: Solubility data is essential for designing efficient crystallization and purification protocols, enabling the isolation of the compound with high purity.

-

Formulation Development: For drug intermediates, understanding their solubility behavior in various solvents informs the selection of appropriate formulation strategies for the final API.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Poor solubility can lead to significant challenges, including handling difficulties, inconsistent reaction outcomes, and complexities in purification, thereby impacting project timelines and costs.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that dictate its interactions with different solvents:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Phenolic Hydroxyl Group (-OH): Attached to the phenyl ring, this group is also polar and can participate in hydrogen bonding.

-

Boc-Protecting Group (-C(CH₃)₃OCO-): The tert-butyloxycarbonyl (Boc) group introduces a significant non-polar, sterically bulky character to the molecule.

-

Phenyl Ring: The aromatic ring is hydrophobic and can engage in π-π stacking interactions.

-

Amide Linkage (-NH-CO-): The carbamate linkage has both hydrogen bond donor and acceptor capabilities.

This combination of polar (carboxylic acid, hydroxyl) and non-polar (Boc group, phenyl ring) moieties results in an amphiphilic character, leading to a nuanced solubility profile across solvents of varying polarities.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₅ | |

| Molecular Weight | 267.28 g/mol | |

| Melting Point | >181°C (decomposes) | |

| Appearance | Off-white solid | |

| Qualitative Solubility | Slightly soluble in DMSO and Ethanol |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the molecule. However, the non-polar Boc group and phenyl ring may limit solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Solvents like DMF and DMSO are often good solvents for protected amino acids.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple polar functional groups, the solubility in non-polar solvents is expected to be very low.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can be effective for some protected amino acids.

The interplay of these interactions makes experimental determination of solubility essential, as theoretical predictions can be challenging for complex molecules.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow any suspended particles to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.

-

Filter the solution using a syringe filter compatible with the organic solvent.

-

-

-

Quantification:

-

Immediately after separation, dilute the supernatant/filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for any dilutions made: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |

| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] |

| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] |

Interpretation of Results:

The solubility data will provide valuable insights into the behavior of this compound. It is anticipated that the highest solubility will be observed in polar aprotic solvents like DMF and DMSO, which can effectively solvate both the polar and non-polar regions of the molecule. Moderate solubility is expected in polar protic solvents like alcohols and chlorinated solvents. The lowest solubility is predicted for non-polar hydrocarbon solvents.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility of this compound in pharmaceutical development. By providing a theoretical framework and a detailed experimental protocol, researchers are equipped to generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic routes, developing robust purification methods, and informing downstream formulation activities. Future work could involve investigating the effect of temperature on solubility to construct solubility curves and exploring the impact of co-solvent systems to further enhance the solubility of this important synthetic intermediate.

References

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 38-45.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

Sources

Thermal and chemical stability of Boc-4-hydroxy-D-phenylglycine

An In-Depth Technical Guide to the Thermal and Chemical Stability of Boc-4-hydroxy-D-phenylglycine

Abstract

This compound is a pivotal building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. The integrity of its tert-butyloxycarbonyl (Boc) protecting group is paramount for successful, high-yield synthetic outcomes. This technical guide provides a comprehensive analysis of the thermal and chemical stability of this compound, offering insights for researchers, scientists, and drug development professionals. We delve into the mechanisms of degradation under various stress conditions—thermal, hydrolytic, oxidative, and photolytic—and present validated experimental protocols for assessing its stability profile. By understanding the degradation pathways and lability limits, scientists can optimize reaction conditions, establish appropriate storage protocols, and develop robust, stability-indicating analytical methods, thereby ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, a non-proteinogenic amino acid derivative, is characterized by the presence of a Boc group on the alpha-amino function. This protecting group imparts specific solubility and reactivity properties, which are fundamental to its application in organic synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27460-85-1 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1][2] |

| Molecular Weight | 267.28 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | >181°C (with decomposition) | [3][4][5] |

| Solubility | Slightly soluble in DMSO and Ethanol; Insoluble in water | [1][5][6] |

| Stability | Hygroscopic | [1][3][5] |

Significance in Pharmaceutical Synthesis

The D-enantiomer of 4-hydroxyphenylglycine is an indispensable side-chain precursor for a range of broad-spectrum antibiotics, including amoxicillin and cefadroxil.[7] The Boc protecting group facilitates its integration into complex synthetic pathways by preventing unwanted N-acylation reactions, ensuring regioselectivity. The group's stability in neutral or basic conditions and its clean, acid-labile removal make it an ideal choice in multi-step syntheses.[][9]

The Role of the Boc Protecting Group: Principles of Stability and Lability

The utility of the Boc group hinges on its predictable stability profile. It is exceptionally stable towards most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[][10] However, its susceptibility to cleavage under acidic or high-temperature conditions defines its primary degradation pathways. This dual nature is the cornerstone of its application as a temporary shield for the amine functionality.[9]

Thermal Stability Profile

Onset of Thermal Decomposition

This compound exhibits thermal decomposition at temperatures exceeding 181°C.[3][4] This decomposition is not a clean melting event but rather a fragmentation of the molecule, primarily initiated by the thermal lability of the Boc group. High temperatures can also introduce risks of side reactions, such as the racemization of the chiral center, which is a critical quality attribute for its use in stereospecific pharmaceuticals.[11]

Mechanism of Thermal Deprotection

In the absence of acid, the Boc group can be cleaved thermally. The mechanism proceeds through a concerted fragmentation process, yielding the free amine, carbon dioxide, and isobutylene.[11] This pathway avoids the use of chemical reagents, presenting a "green chemistry" advantage, although the high temperatures required may not be compatible with other functional groups in a complex molecule.[11][12]

Factors Influencing Thermal Stability

While high temperatures are the primary driver, other factors can modulate the thermal deprotection process. Studies on various Boc-protected amines have shown that boiling water can catalyze the deprotection, suggesting that protic solvents can facilitate the fragmentation at lower temperatures than neat heating.[11][13] The addition of trace amounts of water or acid can significantly accelerate thermal deprotection, improving yields and reducing reaction times.[13]

Recommended Protocol: Thermal Analysis

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.

Methodology: TGA-DSC Analysis

-

Instrument: A calibrated simultaneous TGA-DSC instrument.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

-

Atmosphere: Use a dry nitrogen purge at a flow rate of 50 mL/min to maintain an inert environment.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

Data Analysis:

-

TGA Curve: Analyze for mass loss events. The onset temperature of the primary mass loss corresponds to the beginning of decomposition. The total mass lost should correlate with the mass of the Boc group (100.12 g/mol ).

-

DSC Curve: Analyze for endothermic or exothermic events. A sharp endotherm concurrent with mass loss confirms decomposition.

-

Chemical Stability Profile

Overview of Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products that could form during storage and handling.[14][15] It is a regulatory requirement and is crucial for developing stability-indicating analytical methods.[16][17] The typical stress conditions include acid and base hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

-

Acidic Conditions: The Boc group is designed to be labile to acid.[9][10] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[9][18] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent effect rapid cleavage at room temperature.

-

Basic Conditions: this compound is highly stable under basic conditions. The Boc group is resistant to cleavage by common bases such as alkali metal hydroxides, amines, and carbonates, making it orthogonal to other protecting groups like Fmoc.[][10]

Oxidative Stability

The primary sites for oxidation on this compound are the phenol ring and potentially the benzylic position. Exposure to common laboratory oxidants like hydrogen peroxide can lead to hydroxylation of the aromatic ring or other oxidative degradation products. The Boc group itself is generally stable to mild oxidation.

Photostability

While the Boc group is not a primary chromophore, the hydroxyphenyl moiety absorbs UV light. As per ICH Q1B guidelines, compounds should be tested for photostability.[19] Prolonged exposure to light, particularly UV light, can induce photolytic degradation, potentially leading to colored impurities. Therefore, the material should be stored protected from light.[19]

Integrated Stability Assessment Workflow

A comprehensive stability assessment combines various stress tests with a robust analytical method to separate and quantify the parent compound from any degradants formed.

Experimental Workflow

The logical flow for a forced degradation study is outlined below. The goal is to achieve a target degradation of 10-20% to ensure that potential degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[16]

Detailed Protocol: Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.[19]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals, neutralize with 0.2 M HCl, and dilute for analysis.[19]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.[19]

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.[19] After cooling, dissolve the solid in the mobile phase to a known concentration for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as specified in ICH Q1B.[19] A control sample should be stored in the dark. Dissolve both samples for analysis.

Detailed Protocol: Stability-Indicating HPLC-UV Method

The causality for this method design is based on the physicochemical properties of the analyte. A reversed-phase C18 column is chosen for its ability to retain the moderately nonpolar Boc-protected amino acid. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are well-resolved. UV detection at 280 nm is selected due to the strong absorbance of the hydroxyphenyl chromophore.[19]

Table 2: Recommended HPLC-UV Method Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

This method must be validated for specificity, linearity, accuracy, and precision to confirm it is "stability-indicating." Specificity is proven by demonstrating that the degradation products are resolved from the parent peak and from each other.

Data Interpretation and Best Practices

Identifying Degradation Products

The primary degradation product under acidic and thermal stress will be 4-hydroxy-D-phenylglycine. Oxidative stress may produce various hydroxylated or ring-opened species. These can be preliminarily identified by comparing retention times and further characterized using mass spectrometry (LC-MS).

Summarizing Stability Data

Results from the forced degradation study should be compiled to provide a clear stability profile.

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation | Major Degradant(s) |

| 0.1 M HCl, 60°C | 8 hours | ~15% | 4-hydroxy-D-phenylglycine |

| 0.1 M NaOH, 60°C | 24 hours | < 2% | None significant |

| 3% H₂O₂, RT | 24 hours | ~10% | Oxidative adducts (by LC-MS) |

| Solid, 105°C | 24 hours | ~5% | 4-hydroxy-D-phenylglycine |

| Photolysis (ICH) | - | < 1% | None significant |

Recommended Storage and Handling

Based on the collective stability data, the following practices are essential to maintain the integrity of this compound:

-

Storage: Store in tightly sealed containers at refrigerated temperatures (2-8°C) under a dry, inert atmosphere (e.g., nitrogen or argon) to protect against moisture, as the compound is hygroscopic.[1][3][19]

-

Handling: Avoid exposure to acidic vapors, high temperatures, and direct light.[19][20] Use in a well-ventilated area.

-

Process Conditions: In synthetic applications, maintain neutral or basic conditions until the intended deprotection step. Avoid prolonged heating where possible.

Conclusion

This compound is a robust molecule under standard basic and neutral processing conditions. Its primary liabilities are exposure to acid and high temperatures, both of which lead to the predictable cleavage of the Boc protecting group. It exhibits good stability against oxidative and photolytic stress. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies and the use of a stability-indicating HPLC method, is critical for any scientist working with this compound. Adherence to recommended storage and handling conditions will ensure its quality and performance in the synthesis of vital pharmaceuticals.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

-

Maguire, A. R., & Collins, S. G. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Photocleavable Protecting Groups. Thieme. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

-

DergiPark. (2023). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyphenylglycine. Retrieved from [Link]

- Google Patents. (n.d.). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).

-

ACS Publications. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.

- Google Patents. (n.d.). EP0034253A2 - 4-Tert.-butoxy-phenyl-glycine nitrile, and process for the preparation of D-(-)- and L-(+).

-

Zhao Group @ UIUC. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Retrieved from [Link]

Sources

- 1. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. This compound CAS#: 1217464-82-8 [amp.chemicalbook.com]

- 4. This compound | 1217464-82-8 [chemicalbook.com]

- 5. This compound | 1217464-82-8 [amp.chemicalbook.com]

- 6. N-Boc-D-phenylglycine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. pharmtech.com [pharmtech.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Protein Forced Degradation Studies [intertek.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of D-p-Hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant pharmacological importance, primarily serving as a crucial chiral building block for the synthesis of semi-synthetic β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] While its L-enantiomer is a known constituent of complex natural products like the glycopeptide antibiotics vancomycin and teicoplanin, the de novo natural biosynthesis of D-HPG has not been identified.[2][3][4] Production of D-HPG has historically relied on chemical synthesis and enzymatic resolution, which are often associated with environmental concerns and inefficiencies.[2][4][5] This has spurred significant research into biocatalytic and synthetic biology approaches to develop sustainable and efficient production methods. This guide provides a comprehensive overview of the natural context of p-hydroxyphenylglycine, details the established biosynthetic pathway of its L-enantiomer, and presents the engineered enzymatic and whole-cell cascades designed for the stereospecific production of D-HPG.

Part 1: Natural Occurrence of p-Hydroxyphenylglycine

The vast majority of amino acids found in proteins and primary metabolism are of the L-configuration. D-amino acids, while less common, are found in a variety of natural products, particularly those produced by microorganisms like bacteria and fungi, where they play roles in cell wall structure, signaling, and chemical defense.[6][7]

The non-proteinogenic amino acid p-hydroxyphenylglycine (HPG) is a prime example of a monomer incorporated into larger secondary metabolites through non-ribosomal peptide synthesis (NRPS).[3][8] Its most notable natural role is as a key structural component of glycopeptide antibiotics, a class of drugs critical for treating infections caused by Gram-positive bacteria.[9]

1.1. Incorporation into Glycopeptide Antibiotics

L-p-hydroxyphenylglycine is a conserved residue in the heptapeptide core of vancomycin and teicoplanin-type antibiotics.[10][11] These antibiotics are produced by actinomycete bacteria, such as:

-

Amycolatopsis orientalis (producer of vancomycin and chloroeremomycin)[2][3]

-

Kibdelosporangium aridum (producer of chloroeremomycin)[12]

In the vancomycin scaffold, the aryl side chains of HPG and another non-proteinogenic amino acid, (S)-3,5-dihydroxyphenylglycine (Dpg), are oxidatively cross-linked by cytochrome P450 enzymes. This cross-linking creates a rigid, cup-shaped conformation essential for the antibiotic's mechanism of action: binding to the D-Ala-D-Ala terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis.[9][10] The presence of HPG is therefore fundamental to the antibiotic's bioactivity.

Table 1: Natural Products Containing p-Hydroxyphenylglycine Residues

| Natural Product Class | Example(s) | Producing Organism (Example) | Role of HPG |

| Glycopeptide Antibiotics | Vancomycin, Teicoplanin, Chloroeremomycin | Amycolatopsis orientalis | Structural core of the heptapeptide aglycone; site of oxidative cross-linking and glycosylation.[3][10] |

Part 2: Biosynthesis of p-Hydroxyphenylglycine

While a natural pathway for D-HPG remains undiscovered, the elucidation of the L-HPG biosynthetic pathway in glycopeptide-producing bacteria has provided a foundational blueprint for engineering D-HPG production routes.[2][3]

The Natural Biosynthetic Pathway to L-p-Hydroxyphenylglycine

The biosynthesis of L-HPG is a multi-step enzymatic process that begins with chorismate, an intermediate of the shikimate pathway. Research on the chloroeremomycin biosynthetic gene cluster in Amycolatopsis orientalis identified a four-enzyme pathway.[3][12]

The established pathway proceeds as follows:

-

Chorismate to Prephenate: Catalyzed by a chorismate mutase.[12]

-

Prephenate to 4-Hydroxyphenylpyruvate (4-HPP): Catalyzed by a prephenate dehydrogenase.[12]

-

4-HPP to (S)-4-Hydroxymandelate (S-HMA): This key step is catalyzed by 4-hydroxymandelate synthase (HmaS) , an iron-dependent dioxygenase that performs an oxidative decarboxylation of the substrate.[1][3][13]

-

S-HMA to 4-Hydroxyphenylglyoxylate (HPGL): The alcohol group of S-HMA is oxidized to a ketone by 4-hydroxymandelate oxidase (Hmo) , an FMN-dependent enzyme.[1][3][12]

-

HPGL to L-p-Hydroxyphenylglycine (L-HPG): The final step is a stereospecific transamination catalyzed by L-p-hydroxyphenylglycine transaminase (HpgT) , which typically uses L-tyrosine as the amino donor.[3][12]

Engineered Pathways for D-p-Hydroxyphenylglycine Production

The industrial demand for D-HPG has driven the development of biocatalytic routes that offer higher stereoselectivity and milder reaction conditions than traditional chemical methods.[1] These routes can be broadly categorized into enzymatic conversion of synthetic precursors and de novo biosynthesis from simple carbon sources.

The most established biocatalytic method for D-HPG production involves a two-enzyme system that resolves a racemic mixture of a chemically synthesized precursor, DL-p-hydroxyphenylhydantoin (DL-HPH).[1][14][15][16] This whole-cell transformation is typically carried out using recombinant Escherichia coli.[15][17]

The pathway consists of two steps:

-

Ring Opening: D-hydantoinase (Hase) stereoselectively opens the hydantoin ring of the D-enantiomer within the racemic DL-HPH mixture to form N-carbamoyl-D-p-hydroxyphenylglycine.[1][17] The remaining L-HPH can be racemized to DL-HPH, allowing for a theoretical 100% conversion.

-

Hydrolysis: N-carbamoyl-D-amino acid hydrolase (Case) , also known as D-carbamoylase, hydrolyzes the N-carbamoyl intermediate to yield optically pure D-HPG.[1][15]

More recently, efforts have focused on designing and implementing novel, cofactor self-sufficient pathways in microbial hosts to produce D-HPG directly from simple feedstocks like glucose or readily available amino acids like L-tyrosine.[1][2][18] These synthetic pathways borrow enzymes from the natural L-HPG route but crucially replace the final step with an enzyme that ensures D-stereospecificity.

One such designed pathway, engineered in hosts like Pseudomonas putida and E. coli, starts from L-tyrosine:[1][2]

-

L-Tyrosine to 4-HPP: An endogenous or overexpressed tyrosine aminotransferase (TyrB) converts L-tyrosine to 4-HPP.[2][5]

-

4-HPP to S-HMA: This step utilizes the same 4-hydroxymandelate synthase (HmaS) from the natural L-HPG pathway.[2][5]

-

S-HMA to HPGL: The oxidation is performed by an S-mandelate dehydrogenase or a combination of a mandelate racemase (MdlA) and an R-mandelate dehydrogenase (R-MdlB) .[2][5] The use of a dehydrogenase is advantageous as it can regenerate NADH, contributing to the cofactor balance of the cell.[2]

-

HPGL to D-HPG: This is the critical stereochemistry-determining step. Instead of an L-transaminase, a D-amino acid transaminase (D-HpgAT) or an engineered meso-diaminopimelate dehydrogenase (DAPDH) is used to catalyze the reductive amination of HPGL to D-HPG.[1][2][5]

Part 3: Key Methodologies and Experimental Protocols

The study and optimization of D-HPG biosynthesis rely on robust analytical methods and well-defined experimental protocols. The following sections provide validated methodologies derived from published research.

Protocol: Quantification of D-HPG by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying D-HPG production and assessing enantiomeric purity.

-

Objective: To separate and quantify D-HPG from reaction mixtures or culture supernatants.

-

Methodology:

-

Sample Preparation: Centrifuge the reaction mixture or cell culture at 12,000 x g for 5 minutes to pellet cells and debris.[1] Collect the supernatant.

-

Chromatography System: An HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detector set to a wavelength between 220-280 nm.

-

Quantification: Calculate the concentration of D-HPG by comparing the peak area to a standard curve generated with known concentrations of purified D-HPG.

-

Chiral Analysis: To determine enantiomeric excess (>99% is often the goal), a chiral column (e.g., a crown ether-based column) is required, or the sample must be derivatized with a chiral reagent prior to analysis on a standard C18 column.[1]

-

Protocol: 4-Hydroxymandelate Synthase (HmaS) Activity Assay

This protocol measures the activity of HmaS, the enzyme catalyzing the conversion of 4-HPP to S-HMA.

-

Objective: To determine the specific activity of purified HmaS or its activity in cell-free extracts.

-

Causality: Measuring the initial rate of product formation provides a reliable measure of enzyme efficiency, which is critical for identifying bottlenecks in an engineered pathway.

-

Methodology: [1]

-

Reaction Mixture Preparation: In a total volume of 1 mL of Tris-HCl buffer (50 mM, pH 8.0), combine:

-

10 mM 4-hydroxyphenylpyruvate (HPP)

-

0.5 mM CoSO₄ (a common cofactor for this class of enzyme)

-

10 µM of purified HmaS enzyme

-

-

Reaction Incubation: Incubate the mixture at 30°C for 5 minutes. The short incubation time ensures the measurement of the initial reaction velocity.

-

Reaction Termination: Stop the reaction by rapid centrifugation (12,000 x g, 5 min) to pellet the enzyme or by adding a quenching agent like an acid.

-

Analysis: Analyze the supernatant for the production of (S)-4-hydroxymandelate (HMA) using the HPLC method described in section 3.1.

-

Activity Calculation: One unit of HmaS activity is defined as the amount of enzyme required to produce 1 µmol of S-HMA per minute under the specified conditions.

-

Protocol: Whole-Cell Biotransformation of DL-HPH to D-HPG

This protocol outlines a typical procedure for producing D-HPG using recombinant E. coli cells expressing the hydantoinase and carbamoylase enzymes.

-

Objective: To achieve high-yield conversion of a racemic substrate to an optically pure product using engineered whole cells.

-

Self-Validation: The success of this protocol is validated by achieving a high conversion yield (e.g., >95%) and high enantiomeric excess (>99%) of the D-HPG product, as measured by HPLC.

-

Methodology:

-

Cell Growth and Induction:

-

Grow the recombinant E. coli strain in a suitable rich medium (e.g., LB broth) with appropriate antibiotics at 37°C.

-

When the culture reaches a mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce the expression of the target enzymes (D-hydantoinase and D-carbamoylase) by adding an inducer (e.g., IPTG for lac-based promoters).

-

Continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to ensure proper protein folding.

-

-

Cell Harvest and Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) to remove residual media components. Resuspend the cells in the same buffer to a desired final cell density.

-

-

Biotransformation Reaction:

-

In a reaction vessel, combine the cell suspension with the substrate, DL-hydroxyphenylhydantoin (DL-HPH). A typical starting concentration is 140 mM.[15] Due to the low solubility of DL-HPH, it is added as a slurry.[17]

-

Incubate the reaction at an optimized temperature (e.g., 37-45°C) with agitation to ensure proper mixing.[17]

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC for the consumption of DL-HPH and the formation of D-HPG.

-

-

Product Recovery: Once the reaction reaches completion (typically within 24-32 hours), separate the cells by centrifugation. The supernatant contains the D-HPG product, which can be further purified.[1]

-

Conclusion and Future Outlook

D-p-hydroxyphenylglycine stands as a compelling example of a valuable non-proteinogenic amino acid at the intersection of natural product chemistry and industrial biotechnology. While its natural occurrence is confined to the L-enantiomer within complex secondary metabolites, the elucidation of its biosynthetic pathway has been instrumental in guiding the rational design of synthetic cascades. The development of engineered microbial systems capable of de novo D-HPG synthesis represents a significant advancement towards green and sustainable manufacturing, moving away from a reliance on chemical precursors.[2][18]

Future research will likely focus on:

-

Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of key enzymes like HmaS and D-amino acid transaminases through directed evolution and rational design.[1]

-

Pathway Optimization: Fine-tuning metabolic flux in host organisms to enhance the supply of precursors and cofactors, thereby increasing final product titers and yields.

-

Discovery of Novel Enzymes: Bioprospecting diverse environments for novel enzymes with desirable properties for D-HPG synthesis, including potentially a naturally occurring D-HPG pathway.

These efforts will continue to advance the industrial-scale production of D-HPG, ensuring a stable supply of this critical intermediate for the pharmaceutical industry.

References

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08).

- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed. (2020-03-25).

- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (2019-12-23).

- A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC - PubMed Central.

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC - NIH. (2024-10-09).

- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids.

- De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - ACS Publications. (2022-03-04).

- Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics - PubMed.

- Glycopeptide antibiotic biosynthesis: enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine - PubMed. (2001-12-18).

- 4-hydroxymandelate synthase - Grokipedia.

- Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics - MDPI.

- Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine... - ResearchGate.

- De Novo Biosynthesis of D‐p‐Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture - American Chemical Society. (2022-01-04).

- (PDF) A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine - ResearchGate.

- Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics**Supported in part by NIH grant GM 49338. | Request PDF - ResearchGate. (2025-08-09).

- Vancomycin and teicoplanin family members containing the... | Download Scientific Diagram - ResearchGate.

- De Novo Biosynthesis of D‑p‑Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - Medicine Innovates.

- De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed. (2022-03-18).

- Oxidative deamination - Wikipedia.

- Biosynthesis of the vancomycin group of antibiotics: characterisation of a type III polyketide synthase in the pathway to (S)-3,5-dihydroxyphenylglycine - PubMed.

- Enzymatic route for the production of D-p-hydroxyphenylglycine from... - ResearchGate.

- Oxidative deamination - Grokipedia.

- One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed.

- Oxidative Deamination of Amino Acids by Molecular Oxygen with Pyridoxal Derivatives and Metal Ions as Catalysts - NSUWorks. (1991-08-01).

- Insights into the mechanism of oxidative deamination catalyzed by DOPA decarboxylase. (2008-07-08).

- Occurrence of D-amino acids in natural products - PubMed. (2023-11-07).

- Oxidative deamination – Knowledge and References - Taylor & Francis.

- Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed. (2019-10-23).

- Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides - PubMed. (2001-04-17).

- Occurrence of D-amino acids in natural products - PMC - NIH. (2023-11-07).

- (PDF) Biocatalytic production of D-p-hydroxyphenylglycine using cell surface display of D- hydantoinase and D-carbamoylase on Escherichia coli - ResearchGate. (2025-10-07).

- Glycopeptides (Vancomycin, Teicoplanin) - Microbe Online. (2019-11-19).

- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - MDPI.

- To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC - NIH.

- Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - MDPI.

- Properties and mechanisms of action of naturally occurring antifungal peptides - PMC.

Sources

- 1. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicineinnovates.com [medicineinnovates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 9. microbeonline.com [microbeonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Handling of Boc-4-hydroxy-D-phenylglycine

Introduction: Navigating the Nuances of a Key Chiral Building Block

Boc-4-hydroxy-D-phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of novel pharmaceuticals, including the synthesis of advanced cephem derivatives for antibacterial agents targeting pathogens like Helicobacter Pylori.[1] As with any specialized reagent, a sophisticated understanding of its properties and safety profile is not merely a regulatory formality but a prerequisite for ensuring experimental integrity, laboratory safety, and the well-being of research personnel.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide researchers, scientists, and drug development professionals with a deeper, field-tested perspective on the safe and effective handling of this compound. We will explore the causality behind safety protocols, offering a framework for risk assessment and management that is both scientifically sound and practically applicable in a dynamic research environment.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of safe laboratory practice. Inconsistencies in naming conventions or CAS numbers can lead to the mishandling of reagents. For this compound, it is crucial to use the correct identifiers to access accurate safety information.

| Identifier | Value | Source(s) |

| Chemical Name | N-tert-Butoxycarbonyl-D-(4-hydroxyphenyl)glycine | [2][3] |

| CAS Number | 27460-85-1 | [1][2][3][4] |

| Molecular Formula | C13H17NO5 | [3][5][6] |

| Molecular Weight | 267.28 g/mol | [3][5][6] |

| Synonyms | Boc-D-Phg(4-OH)-OH, N-Boc-R-4-Hydroxyphenylglycine | [3][7] |

The physical properties of a chemical dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. This compound is a solid that requires specific considerations, particularly regarding its hygroscopic nature.

| Property | Value | Source(s) |

| Appearance | Off-white to beige solid/powder | [3] |

| Melting Point | 160-199 °C (with decomposition) | [3] |

| Solubility | Slightly soluble in DMSO and Ethanol | [3] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |

Part 2: Hazard Identification and Proactive Risk Assessment

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). Understanding these hazards is the first step in mitigating risk.

-

Skin Irritation (Category 2, H315): Causes skin irritation.[3][8]

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[3][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[3][8]

Expert Insight: The irritant nature of this compound can be attributed to its chemical structure. As a fine powder, it presents an inhalation hazard, capable of physically irritating the mucous membranes of the respiratory tract. The carboxylic acid and phenolic hydroxyl groups can interact with proteins and lipids in the skin and eyes, leading to irritation upon contact. The causality is clear: preventing dispersion of the powder and avoiding direct contact are the primary safety objectives.